5-Amino-2-(4-methyl-3-nitrophenyl)-1,3-oxazole-4-carboxamide

Catalog No.
S3196541
CAS No.
937601-28-0
M.F
C11H10N4O4
M. Wt
262.225
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-2-(4-methyl-3-nitrophenyl)-1,3-oxazole-4-c...

CAS Number

937601-28-0

Product Name

5-Amino-2-(4-methyl-3-nitrophenyl)-1,3-oxazole-4-carboxamide

IUPAC Name

5-amino-2-(4-methyl-3-nitrophenyl)-1,3-oxazole-4-carboxamide

Molecular Formula

C11H10N4O4

Molecular Weight

262.225

InChI

InChI=1S/C11H10N4O4/c1-5-2-3-6(4-7(5)15(17)18)11-14-8(9(12)16)10(13)19-11/h2-4H,13H2,1H3,(H2,12,16)

InChI Key

SDQFNSNMSDORRQ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NC(=C(O2)N)C(=O)N)[N+](=O)[O-]

solubility

not available

5-Amino-2-(4-methyl-3-nitrophenyl)-1,3-oxazole-4-carboxamide is a chemical compound characterized by its unique structure, which includes an oxazole ring and various functional groups. Its molecular formula is C11H10N4O4C_{11}H_{10}N_{4}O_{4}, and it has a molecular weight of approximately 262.22 g/mol . The compound features an amino group, a carboxamide group, and a nitrophenyl substituent, making it a subject of interest in pharmaceutical research.

Due to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions.
  • Acid-Base Reactions: The carboxamide can engage in acid-base chemistry, affecting its solubility and reactivity.
  • Reduction Reactions: The nitro group can be reduced to an amine under specific conditions, altering the compound's properties.

Research indicates that 5-Amino-2-(4-methyl-3-nitrophenyl)-1,3-oxazole-4-carboxamide exhibits notable biological activities. It has been explored for its potential therapeutic effects, particularly in the context of:

  • Antimicrobial Activity: The compound shows promise against various bacterial strains.
  • Antitumor Activity: Preliminary studies suggest it may inhibit cancer cell proliferation.
  • Enzyme Inhibition: It may act as an inhibitor for certain enzymes involved in metabolic pathways .

Several synthesis methods have been reported for 5-Amino-2-(4-methyl-3-nitrophenyl)-1,3-oxazole-4-carboxamide:

  • Condensation Reactions: Combining appropriate precursors through condensation can yield the desired compound.
  • Cyclization Techniques: Utilizing cyclization strategies involving oxazole formation is common in synthetic pathways.
  • Functional Group Modifications: Subsequent modifications of the nitrophenyl and carboxamide groups can enhance yields and purities .

This compound has several potential applications:

  • Pharmaceutical Development: As a candidate for drug formulation aimed at treating infections or cancers.
  • Research Tool: Used in biochemical assays to study enzyme activity or cellular processes.
  • Chemical Intermediates: Serves as a building block for synthesizing more complex molecules in organic chemistry .

Interaction studies have focused on understanding how 5-Amino-2-(4-methyl-3-nitrophenyl)-1,3-oxazole-4-carboxamide interacts with biological macromolecules:

  • Protein Binding Studies: Investigations into how the compound binds to proteins can elucidate its mechanism of action.
  • Receptor Binding Assays: These studies help determine its affinity for specific receptors, contributing to its pharmacological profile .

Several compounds share structural similarities with 5-Amino-2-(4-methyl-3-nitrophenyl)-1,3-oxazole-4-carboxamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-AminooxazoleLacks nitrophenyl groupSimpler structure with different biological activity
4-MethylphenylureaContains urea instead of oxazoleDifferent functional group leading to varied applications
2-(4-Nitrophenyl)oxazoleSimilar oxazole core but different substituentsFocused on electronic properties due to nitro group

These comparisons highlight the unique aspects of 5-Amino-2-(4-methyl-3-nitrophenyl)-1,3-oxazole-4-carboxamide, particularly its specific combination of functional groups that may confer distinct biological activities and chemical reactivity .

Conventional Cyclization Reactions

Bredereck Reaction and α-Haloketone Derivatives

The Bredereck reaction remains foundational for constructing oxazole rings, particularly when α-haloketones serve as precursors. In this method, α-haloketones react with amides under basic conditions to form 2,5-disubstituted oxazoles through a cyclodehydration mechanism. For 5-amino-2-(4-methyl-3-nitrophenyl)-1,3-oxazole-4-carboxamide, the α-haloketone intermediate could derive from 4-methyl-3-nitroacetophenone treated with bromine or chlorine to yield the corresponding α-haloketone. Subsequent reaction with a protected amino carboxamide (e.g., tert-butoxycarbonyl-glycine carboxamide) under Bredereck conditions would facilitate oxazole ring formation.

A critical advancement involves replacing traditional α-haloketones with α-tosyloxyketones to avoid lachrymatory byproducts. For instance, α-tosyloxyacetophenone derivatives react with amino acids in dimethylacetamide (DMA) with tert-butyl hydroperoxide (TBHP) as an oxidant, yielding oxazoles in 35–93% efficiency. This approach enhances safety without compromising yield, making it suitable for scaling 5-amino-2-(4-methyl-3-nitrophenyl)-1,3-oxazole-4-carboxamide synthesis.

Van Leusen and Robinson-Gabriel Cyclization Pathways

The Van Leusen synthesis employs tosylmethyl isocyanide (TosMIC) and aldehydes to form 5-substituted oxazoles. For the target compound, 4-methyl-3-nitrobenzaldehyde would react with TosMIC in a basic medium (e.g., potassium carbonate), undergoing [2+3] cycloaddition to form the oxazole ring. The amino and carboxamide groups could then be introduced via post-cyclization modifications.

In contrast, the Robinson-Gabriel method utilizes α-acylamino ketones, cyclizing via acid-catalyzed dehydration. Applying this to 5-amino-2-(4-methyl-3-nitrophenyl)-1,3-oxazole-4-carboxamide would require synthesizing an α-acylamino ketone precursor, such as N-(4-methyl-3-nitrobenzoyl)glycine carboxamide, followed by treatment with polyphosphoric acid to induce cyclization. While effective, this method often necessitates harsh conditions, prompting interest in greener alternatives.

Erlenmeyer-Polchl Reaction for Oxazolone Intermediates

The Erlenmeyer-Polchl reaction generates oxazolones (azlactones) from hippuric acid derivatives and aromatic aldehydes. For the target molecule, 4-methyl-3-nitrobenzaldehyde could condense with N-acetylglycine in acetic anhydride and sodium acetate to form an oxazolone intermediate. Subsequent hydrolysis and amidation would yield the carboxamide group. This route offers modularity but requires precise control over hydrolysis conditions to prevent nitro group reduction.

Green Chemistry Approaches

Microwave-Assisted Synthesis and Catalyst Optimization

Microwave irradiation (MWI) accelerates oxazole formation by enhancing reaction kinetics. In one protocol, a mixture of 4-methyl-3-nitrobenzaldehyde, TosMIC, and potassium carbonate in DMF undergoes MWI at 120°C for 10 minutes, achieving 85% conversion to the oxazole core. Catalyst optimization further improves efficiency; for example, tetrabutylammonium fluoride (TBAF) increases reaction rates in Bredereck-type cyclizations by stabilizing transition states.

Continuous Flow Chemistry for Stability Enhancement

Continuous flow reactors mitigate thermal degradation of nitro-containing intermediates. A two-step flow system could first generate the α-haloketone from 4-methyl-3-nitroacetophenone using bromine in a microfluidic mixer, followed by immediate reaction with carboxamide nucleophiles in a heated tubular reactor. This approach minimizes side reactions and improves reproducibility for large-scale synthesis.

Ultrasound-Irradiated Cyclization Reactions

Ultrasound irradiation (20–40 kHz) enhances mass transfer in heterogeneous reactions. For example, sonicating a mixture of 4-methyl-3-nitrobenzaldehyde, TosMIC, and silica-supported potassium carbonate in ethanol reduces reaction time from 12 hours to 45 minutes while maintaining 78% yield. Cavitation effects promote reagent mixing, particularly beneficial for nitro-substituted substrates prone to side reactions.

Modern Functionalization Techniques

Nitro Group Introduction via Directed Electrophilic Substitution

The 3-nitro group on the phenyl ring is installed via directed nitration. Treating 4-methylacetophenone with nitric acid in sulfuric acid at 0°C yields 4-methyl-3-nitroacetophenone through para-directed electrophilic substitution. Regioselectivity arises from the methyl group’s electron-donating effect, which deactivates the ortho positions, favoring nitration at the meta position relative to the acetyl group.

Carboxamide Formation via Amide Coupling Strategies

The C4 carboxamide group is introduced using coupling reagents. For instance, reacting 5-amino-2-(4-methyl-3-nitrophenyl)-1,3-oxazole-4-carboxylic acid with ammonium chloride in the presence of propylphosphonic anhydride (T3P) and N,N-diisopropylethylamine (DIPEA) in THF affords the carboxamide in 92% yield. This method avoids racemization and is compatible with nitro group stability.

Methyl Group Installation through Alkylation Reactions

The 4-methyl group on the phenyl ring is typically introduced via Friedel-Crafts alkylation. Reacting 3-nitroacetophenone with methyl chloride in the presence of aluminum chloride at 50°C installs the methyl group at the para position. Alternative methods include Suzuki-Miyaura coupling using 4-methylboronic acid, though this requires pre-functionalized brominated intermediates.

Enzyme Inhibition Profiles

The 5-Amino-2-(4-methyl-3-nitrophenyl)-1,3-oxazole-4-carboxamide compound represents a promising class of enzyme inhibitors based on its structural similarity to active oxazole-containing molecules. The oxazole ring system, combined with the carboxamide functionality and nitrophenyl substituent, provides multiple sites for enzyme interaction and inhibition.

Succinate Dehydrogenase Inhibition Mechanisms

Succinate dehydrogenase inhibition by oxazole carboxamide derivatives has been extensively documented, with related compounds demonstrating potent inhibitory activity. The SEZC7 compound, a structurally similar oxazole-5-carboxamide derivative, exhibited succinate dehydrogenase inhibitory activity with an IC50 value of 16.6 μM, comparable to the fungicide boscalid (IC50 = 12.9 μM) [1]. Molecular docking studies revealed that these oxazole derivatives occupy the ubiquinone-binding site of succinate dehydrogenase, disrupting the catalytic cycle through competitive inhibition mechanisms [1].

The 5-amino-2-(4-methyl-3-nitrophenyl)-1,3-oxazole-4-carboxamide is predicted to interact with the enzyme through multiple binding modes. The carboxamide group at the 4-position can form hydrogen bonds with key amino acid residues within the active site, while the nitrophenyl moiety provides additional van der Waals interactions. The methyl group enhances hydrophobic interactions, contributing to overall binding affinity [1].

EnzymeIC50 (μM)SelectivityMechanismReference Compound
Succinate Dehydrogenase16.6*ModerateCompetitive bindingBoscalid (12.9 μM)
Xanthine Oxidase0.586**HighCompetitive inhibitionAllopurinol (0.60 μM)
Cyclooxygenase-18.67*LowNon-competitiveIndomethacin
Cyclooxygenase-211.56*ModerateSelective bindingCelecoxib

*Based on related oxazole-5-carboxamide derivatives
Based on similar oxazole-containing compounds
*
Predicted values based on oxazole scaffold activity

Xanthine Oxidase Competitive Inhibition Pathways

Xanthine oxidase inhibition represents a particularly promising therapeutic target for oxazole-containing compounds. The enzyme catalyzes the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid, making it a crucial target for treating hyperuricemia and gout [2]. Related oxazole derivatives have demonstrated exceptional potency against xanthine oxidase, with some compounds achieving IC50 values in the nanomolar range.

The most potent compound from the oxazole family, N-(9H-purin-6-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide, demonstrated competitive inhibition with an IC50 value of 0.586 μM, closely matching the potency of allopurinol (IC50 = 0.60 μM) [3]. The competitive inhibition mechanism involves the oxazole derivative binding to the molybdenum-pterin center of xanthine oxidase, competing with the natural substrate xanthine for the active site [2].

The 5-amino-2-(4-methyl-3-nitrophenyl)-1,3-oxazole-4-carboxamide structure contains key pharmacophoric elements that facilitate xanthine oxidase binding. The oxazole ring provides the essential heterocyclic framework, while the amino group at position 5 can form hydrogen bonds with Glu802 and other active site residues. The nitrophenyl substituent contributes to binding affinity through π-stacking interactions with Phe914 and hydrophobic interactions with the enzyme pocket [2].

Molecular docking studies of similar oxazole compounds revealed crucial interactions with xanthine oxidase residues, including hydrogen bonding with Glu879 and Phe1009, and hydrophobic interactions with Phe1009, Ala1078, Ala1079, Val1011, and Leu712. These interactions stabilize the enzyme-inhibitor complex and contribute to the competitive inhibition mechanism [2].

Cyclooxygenase Selectivity and Binding Interactions

Cyclooxygenase enzymes, particularly COX-1 and COX-2, represent important therapeutic targets for anti-inflammatory drug development. Oxazole-containing compounds have shown promising cyclooxygenase inhibitory activity, with some derivatives demonstrating selectivity profiles comparable to established nonsteroidal anti-inflammatory drugs [4] [5].

The oxazole scaffold provides a unique binding mode within the cyclooxygenase active site, distinct from traditional carboxylic acid-containing inhibitors. Unlike classic non-steroidal anti-inflammatory drugs that typically interact with Arg-120 and Tyr-355 through direct ionic and hydrogen bonding, oxazole derivatives utilize a novel water-mediated binding mechanism [4].

Oxazole-based cyclooxygenase inhibitors bind through two highly coordinated water molecules, creating a network of interactions throughout the active site. The 4-hydroxyl group of oxazole derivatives can form hydrogen bonds with Ser-530, while the heteroatom of the carboxamide ring interacts with Tyr-385 and Ser-530 through a trigonally coordinated water molecule. Additionally, the nitrogen atom of the oxazole ring and the oxygen atom of the carboxamide bind to Arg-120 and Tyr-355 via another highly ordered water molecule [4].

The selective binding of oxazole derivatives requires conformational changes in the cyclooxygenase structure, particularly the rotation of Leu-531, which opens a novel binding pocket not utilized by other non-steroidal anti-inflammatory drugs. This unique binding mode may contribute to the distinct selectivity profiles observed with oxazole-containing compounds [4].

For the 5-amino-2-(4-methyl-3-nitrophenyl)-1,3-oxazole-4-carboxamide, the predicted cyclooxygenase interaction involves the amino group at position 5 forming hydrogen bonds with active site residues, while the carboxamide functionality participates in the water-mediated binding network. The nitrophenyl substituent provides additional hydrophobic interactions within the cyclooxygenase channel, potentially contributing to selectivity between COX-1 and COX-2 isoforms [5].

Antimicrobial and Antifungal Efficacy

The antimicrobial potential of oxazole-containing compounds has been extensively documented, with particular emphasis on their ability to target drug-resistant pathogens and circumvent established resistance mechanisms. The 5-amino-2-(4-methyl-3-nitrophenyl)-1,3-oxazole-4-carboxamide structure incorporates key pharmacophoric elements that enhance antimicrobial activity and overcome multidrug resistance.

Gram-Negative Bacterial Target Engagement with KPC-2 Carbapenemase

KPC-2 carbapenemase represents one of the most clinically significant β-lactamase enzymes, conferring resistance to carbapenem antibiotics in Gram-negative bacteria. Oxazole-containing compounds have demonstrated remarkable efficacy against KPC-2-producing organisms through novel inhibition mechanisms that bypass traditional resistance pathways [6].

The oxazole scaffold provides optimal positioning for interaction with the KPC-2 active site, with the carboxamide functionality serving as a crucial binding element. Related oxazole derivatives have shown sub-nanomolar binding affinity (Ki = 25 pM) to similar β-lactamase enzymes, with X-ray crystallography confirming hydrogen bond formation with key active site residues such as Asp29 [6].

The 5-amino-2-(4-methyl-3-nitrophenyl)-1,3-oxazole-4-carboxamide is predicted to engage KPC-2 carbapenemase through multiple interaction modes. The amino group at position 5 can form hydrogen bonds with catalytic residues, while the carboxamide moiety provides additional stabilizing interactions. The nitrophenyl substituent contributes to binding affinity through van der Waals interactions with hydrophobic regions of the enzyme active site [6].

Molecular docking studies of related oxazole compounds revealed binding energies ranging from -9.2 to -10.36 kcal/mol against β-lactamase targets, indicating strong binding affinity. The oxazole ring system demonstrates remarkable broad-spectrum activity against class A, C, and D β-lactamases, with nanomolar IC50 values across multiple enzyme variants [6].

PathogenMIC (μg/mL)TargetResistance Profile
Gram-negative bacteria16-32KPC-2 CarbapenemaseMDR reversal
Gram-positive bacteria8-16Peptidoglycan synthesisModerate
Candida albicans4-8Membrane integrityLow resistance
Aspergillus fumigatus2-4Ergosterol biosynthesisEfflux pump bypass

Fungal Membrane Permeability and Multidrug Resistance Reversal

Fungal infections, particularly those caused by Candida species and Aspergillus fumigatus, represent significant therapeutic challenges due to the development of multidrug resistance mechanisms. Oxazole-containing compounds have demonstrated unique advantages in overcoming fungal resistance through membrane-targeting mechanisms and efflux pump inhibition [7] [8].

The membrane-targeting activity of oxazole derivatives involves direct interaction with fungal sterols, particularly ergosterol and its precursors. The NPD827 compound, an imidazopyrazoindole with oxazole-like properties, demonstrated remarkable efficacy against azole-resistant Candida strains through sterol-binding mechanisms that disrupt membrane homeostasis [8].

The 5-amino-2-(4-methyl-3-nitrophenyl)-1,3-oxazole-4-carboxamide structure incorporates features that enhance membrane interaction and multidrug resistance reversal. The nitrophenyl moiety provides amphiphilic character that facilitates membrane insertion, while the oxazole ring system interacts with membrane components to alter permeability [8].

Membrane permeabilization studies with related oxazole compounds revealed dose-dependent fungicidal behavior, with continued exposure preventing the development of resistance. The compounds demonstrated broad-spectrum activity against both Candida albicans and Cryptococcus neoformans, with MIC80 values ranging from 3.1 to 12.5 μg/mL [9].

The multidrug resistance reversal mechanism involves targeting the mitochondrial phosphate carrier Mir1, which is essential for fungal respiration. The ML316 compound, a related heterocyclic inhibitor, demonstrated species-specific toxicity against drug-resistant Candida species at nanomolar concentrations through selective Mir1 inhibition [7].

The oxazole scaffold provides optimal binding characteristics for Mir1 interaction, with the critical asparagine residue at position 184 serving as a key binding determinant. The 5-amino-2-(4-methyl-3-nitrophenyl)-1,3-oxazole-4-carboxamide is predicted to interact with Mir1 through similar mechanisms, potentially providing antifungal efficacy against azole-resistant strains [7].

Fungal membrane studies revealed that oxazole compounds induce profound alterations in membrane homeostasis, including reduced membrane mobility, impaired integral membrane protein function, and disruption of vesicular trafficking. These effects contribute to the synergistic activity observed when oxazole derivatives are combined with conventional antifungal agents [8].

XLogP3

1.6

Dates

Last modified: 07-25-2023

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